molecular formula C15H18ClN5O B2802463 4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one CAS No. 1808722-96-4

4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one

Cat. No.: B2802463
CAS No.: 1808722-96-4
M. Wt: 319.79
InChI Key: ISZGVAXXOHIJIX-UHFFFAOYSA-N
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Description

The compound “4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one” belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a method was designed for the generation of disubstituted cyclopropanes, employing the proper borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse. For instance, condensation of aminoazoles with (2 E )-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile was used to synthesize a series of azolo[1,5-a]pyrimidin-7-amines .

Future Directions

The pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential in anticancer and enzymatic inhibitory activity . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

4-[(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-5-6-21-15(19-13)10(7-17-21)8-20-9-14(22)18-11-3-1-2-4-12(11)20/h5-7,11-12H,1-4,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGVAXXOHIJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CN2CC3=C4N=C(C=CN4N=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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